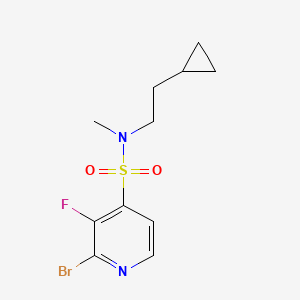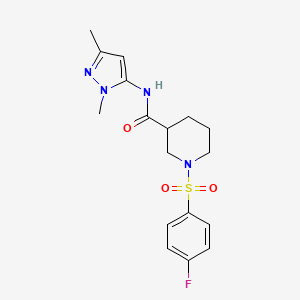![molecular formula C18H14ClN5OS B2958882 1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1111244-61-1](/img/structure/B2958882.png)
1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic compound notable for its complex molecular structure, combining aromatic rings and heterocycles. These features make it a candidate for diverse applications in scientific research, particularly in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine involves the cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction). This “click chemistry” process is conducted under mild conditions, typically in the presence of a copper(I) catalyst such as copper(I) bromide and an amine base like triethylamine, usually in an organic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the compound might be synthesized using similar principles but with optimization for large-scale production. This could involve using more cost-effective solvents, recycling catalysts, and implementing continuous flow reactions to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Involves oxidizing agents to transform specific functional groups.
Reduction: Utilizes reducing agents to modify functional groups.
Substitution: Undergoes nucleophilic or electrophilic substitution reactions, often facilitated by the aromatic rings and heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents for electrophilic aromatic substitution.
Major Products Formed
Depending on the specific reaction, products can include various derivatives where functional groups are added, altered, or removed.
Scientific Research Applications
Chemistry: Utilized in the synthesis of novel compounds and as a building block in organic chemistry.
Biology: Explored for its potential as an enzyme inhibitor or molecular probe.
Medicine: Investigated for potential pharmacological activities, including anti-inflammatory or anticancer properties.
Industry: Potentially used in the development of new materials with specific properties or as intermediates in the manufacturing of more complex molecules.
Mechanism of Action
This compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Its structural features allow it to interact with these targets through hydrogen bonding, Van der Waals forces, and π-π interactions. The thiazole and triazole rings might be particularly significant in these interactions.
Comparison with Similar Compounds
Similar compounds include other triazole and thiazole derivatives. For instance, 1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine differs in the position of the methoxy group. Such differences can lead to variations in reactivity, binding affinity, and biological activity, highlighting the importance of specific functional group positioning.
Similar Compounds:
1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
1-(3-chlorophenyl)-4-[4-(3-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
This should give you a comprehensive overview of 1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-25-14-7-2-4-11(8-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-6-3-5-12(19)9-13/h2-10H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVGNYDFNXSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2958803.png)
![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958805.png)
![3-[(4-butylphenyl)carbamoyl]-2-{[(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B2958806.png)
![1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide](/img/structure/B2958807.png)
![4-(4-ethylphenoxy)-6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2958808.png)
![3-butyl-2-{[(3-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2958809.png)
![2-(ethylsulfonyl)-1-(2-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2958810.png)


![1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2958817.png)



